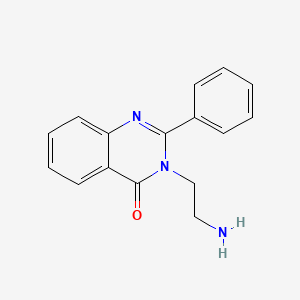

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE

Vue d'ensemble

Description

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with an aminoethyl and phenyl substituent. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with isatoic anhydride, followed by the introduction of the aminoethyl group through reductive amination. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can modify the quinazolinone core.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the aminoethyl group or the phenyl ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenyl-4(3H)-quinazolinone: Lacks the aminoethyl group but shares the quinazolinone core.

3-(2-Aminoethyl)-4(3H)-quinazolinone: Similar structure but without the phenyl substituent.

2-Phenyl-3-(2-hydroxyethyl)-4(3H)-quinazolinone: Contains a hydroxyethyl group instead of an aminoethyl group.

Uniqueness

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE is unique due to the presence of both the aminoethyl and phenyl groups, which contribute to its distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound for various applications in research and industry.

Activité Biologique

3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the potential anticancer effects of quinazolinone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

- Case Study : In a study evaluating several quinazolinone derivatives, it was found that compounds similar to this compound showed IC50 values in the low micromolar range against prostate cancer (PC3) and breast cancer (MCF-7) cell lines. Specifically, one derivative demonstrated IC50 values of 10 µM against PC3 and 12 µM against MCF-7 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been extensively studied. Compounds related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

- Study Findings : A synthesized derivative with para-chloro substitution exhibited notable antibacterial activity against various bacterial strains, demonstrating potential as a therapeutic agent .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

Antioxidant Activity

The antioxidant capacity of quinazolinone derivatives is another area of interest. The presence of hydroxyl groups significantly enhances the antioxidant activity of these compounds.

- Research Insights : Studies have shown that derivatives with at least one hydroxyl group exhibit superior antioxidant properties. For instance, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one demonstrated enhanced metal-chelating abilities alongside antioxidant activity .

| Compound | Antioxidant Assay | Result |

|---|---|---|

| 2-(2,3-dihydroxyphenyl) | CUPRAC | High Activity |

| Hydroxyl-substituted variant | DPPH | Moderate Activity |

The mechanism by which this compound exerts its biological activities often involves interaction with key enzymes and receptors:

-

Tyrosine Kinase Inhibition : Quinazolinones have been identified as potential inhibitors of multiple tyrosine kinases (e.g., CDK2, HER2, EGFR). Molecular docking studies suggest that these compounds can act as ATP non-competitive inhibitors against certain kinases .

- Example : Compounds similar to this compound showed IC50 values comparable to established inhibitors like imatinib for CDK2.

Propriétés

IUPAC Name |

3-(2-aminoethyl)-2-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-10-11-19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTJVLKVOHOPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212008 | |

| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62838-20-4 | |

| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062838204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC354463 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-AMINOETHYL)-2-PHENYL-4(3H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W708FC2UYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.